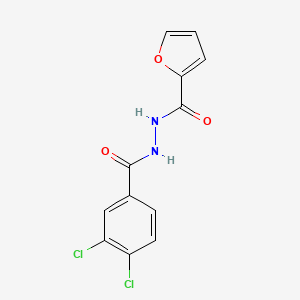
N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide, commonly known as CCMI, is a chemical compound used in scientific research. It belongs to the class of cyclopentanecarboxamide compounds and is known for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CCMI is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal excitability and a reduction in pain and inflammation.
Biochemical and Physiological Effects
CCMI has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. CCMI has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, CCMI has been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
CCMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CCMI is also highly selective, which makes it useful for studying specific biological pathways. However, CCMI has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, CCMI has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on CCMI. One area of interest is its potential as a treatment for neurodegenerative diseases. CCMI has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential for use in vivo. Another area of interest is its potential as a treatment for chronic pain. CCMI has been shown to have analgesic properties, and further studies are needed to determine its efficacy in animal models of chronic pain. Finally, CCMI has potential as a scaffold for the development of new drugs with improved pharmacological properties.
Conclusion
CCMI is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and chronic pain.
Synthesemethoden
CCMI can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-methylbenzylamine followed by cyclization of the resulting intermediate. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CCMI has also been shown to have potential as a treatment for neuropathic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(10-2-3-11-18)17(22)21-16-9-8-15(19)12-20-16/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZDLXJMQBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5156286.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)


![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
